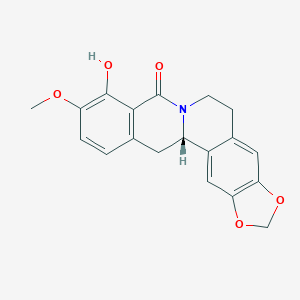

![molecular formula C7H5ClN2O B165238 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-08-9](/img/structure/B165238.png)

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Vue d'ensemble

Description

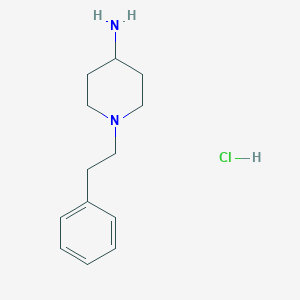

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a biochemical reagent used in life science research . It has been identified as an intermediate in the synthesis of potent VEGFR-2 inhibitors .

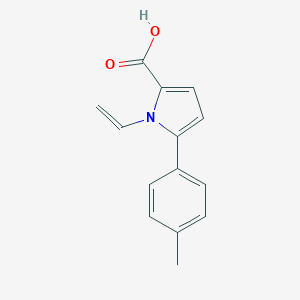

Molecular Structure Analysis

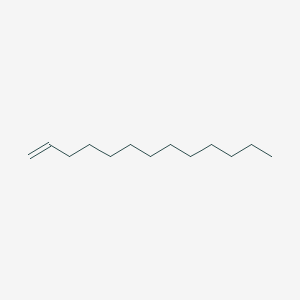

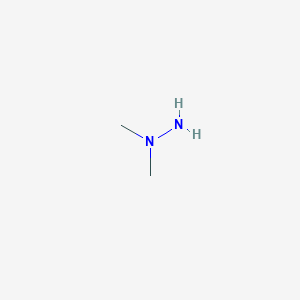

The molecular formula of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is C7H5ClN2O . The SMILES string representation is Clc1cnc2[nH]ccc2c1 . The InChI code is 1S/C7H5ClN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1-3,11H,(H,9,10) .Physical And Chemical Properties Analysis

The molecular weight of 5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is 152.58 . It is a solid compound .Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, as a derivative of the pyrrolidine ring, plays a significant role in drug discovery due to its nitrogen heterocycle. Its unique saturated scaffold allows efficient exploration in pharmacophore space, contributes to the stereochemistry of molecules, and offers increased 3D coverage due to non-planarity, known as "pseudorotation." The stereogenicity of carbons in the pyrrolidine ring influences biological activity by binding differently to enantioselective proteins, guiding medicinal chemists in designing compounds with diverse biological profiles (Li Petri et al., 2021).

Kinase Inhibitors

The compound's structural motif is beneficial in designing kinase inhibitors due to its versatility in interacting with kinases through multiple binding modes. Its presence in many patents suggests its crucial role in kinase inhibition, impacting a broad range of kinase targets. Its ability to bind to the hinge region of the kinase and form additional interactions in the kinase pocket, provides potency and selectivity, making it a key scaffold in kinase inhibitor design (Wenglowsky, 2013).

Synthesis of Pyranopyrimidine Scaffolds

In the medicinal and pharmaceutical industries, pyranopyrimidine scaffolds are vital due to their broad synthetic applications and bioavailability. The review emphasizes the application of hybrid catalysts for the synthesis of these scaffolds, attracting leading researchers to develop lead molecules using broader catalytic applications (Parmar et al., 2023).

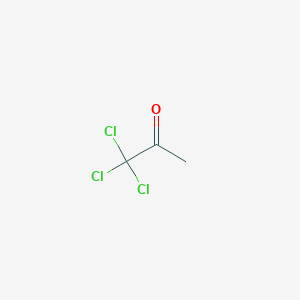

Synthesis of 3-Pyrrolin-2-Ones

This review systematically surveys the literature for syntheses of 3-pyrrolin-2-ones from acyclic precursors or other cyclic systems. These structures are important due to their occurrence in natural products, diverse biological activity, and utility as building blocks for other materials (Pelkey et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of potent vegfr-2 inhibitors , suggesting that VEGFR-2 could be a potential target. VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones .

Mode of Action

If VEGFR-2 is indeed a target, the compound might inhibit the receptor, thereby blocking the VEGF signaling pathway and inhibiting angiogenesis .

Biochemical Pathways

If the compound acts as a vegfr-2 inhibitor, it would affect the vegf signaling pathway, leading to the inhibition of angiogenesis . This could have downstream effects on processes such as tumor growth and metastasis, which rely on angiogenesis for nutrient supply .

Result of Action

If the compound acts as a VEGFR-2 inhibitor, it could potentially inhibit angiogenesis, affecting processes such as tumor growth and metastasis .

Propriétés

IUPAC Name |

5-chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-2-1-4-5(9-6)3-7(11)10-4/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIPMUZDFHKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=N2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442992 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |

CAS RN |

136888-08-9 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

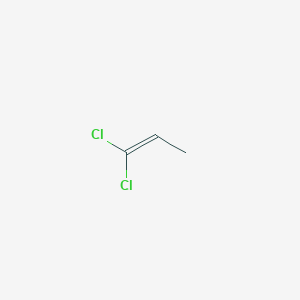

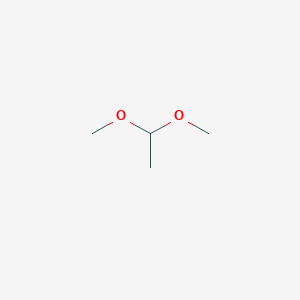

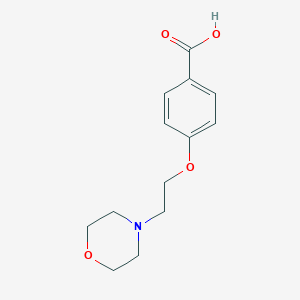

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.